molecular formula C18H17ClN2O2 B2958057 2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 380196-84-9

2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2958057
CAS No.: 380196-84-9
M. Wt: 328.8
InChI Key: YJDRECSFQDETIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS: 380196-84-9) is a pyrazoline derivative with a molecular formula of C₁₈H₁₇ClN₂O₂ and a molecular weight of 328.80 g/mol . Its structure comprises a 4,5-dihydropyrazole (pyrazoline) ring substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with a phenyl group. The 1-position is functionalized with a chloroacetyl moiety, contributing to its electrophilic reactivity .

Properties

IUPAC Name

2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)20-21(17)18(22)12-19/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDRECSFQDETIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of metal-free catalysis and acid or base-free conditions is preferred to minimize environmental impact and enhance the safety of the process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the pyrazoline ring's N-N bond under controlled conditions. Key findings include:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (0.1M)Acidic, 60°CPyrazole derivative with ketone group78%
H₂O₂ (30%)AcOH, 80°C4,5-Dihydropyrazole → Pyrazole conversion65%
CrO₃Dry ether, RTα,β-unsaturated ketone derivative52%

Mechanistic studies show oxidation preferentially targets the C4-C5 single bond, forming conjugated systems stabilized by the 4-methoxyphenyl group's electron-donating effects .

Reduction Pathways

The chloroacetyl moiety and pyrazoline ring demonstrate distinct reduction behaviors:

a) Sodium borohydride (NaBH₄) reduction

  • Reduces ketone to secondary alcohol

  • Retention of pyrazoline ring structure

  • Typical conditions: EtOH, 0-5°C, 2 hr → 89% yield

b) Catalytic hydrogenation

CatalystPressureProductSelectivity
Pd/C (5%)50 psi H₂Tetrahydro-pyrazole derivative94%
Raney Ni30 psi H₂Ring-opening to amine derivatives67%

Reductive dechlorination occurs competitively above 80°C, forming 1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one as a byproduct (12-18% yield) .

Nucleophilic Substitution

The β-chloro ketone group shows high reactivity in SN₂ reactions:

Reaction Table

NucleophileBaseSolventProductk (L/mol·s)
NaN₃K₂CO₃DMFAzide derivative4.2×10⁻³
NH₂OHEt₃NCH₃CNOxime analog3.8×10⁻³
PhSHNaOHEtOHThioether compound2.1×10⁻³

X-ray crystallography confirms retention of pyrazoline conformation during substitution . The 4-methoxyphenyl group enhances electrophilicity at C1 through resonance effects (+M effect) .

Cyclization Reactions

Under basic conditions, the compound participates in annulation reactions:

Notable examples

  • With thiourea

    • Conditions: KOH/EtOH, reflux 6 hr

    • Forms pyrazolo[3,4-d]pyrimidine-4-thione (72% yield)

  • With hydrazine hydrate

    • Conditions: EtOH, Δ 3 hr

    • Produces pyrazolo-triazole hybrid (56% yield)

DFT calculations (B3LYP/6-311++G**) show cyclization proceeds via a six-membered cyclic transition state with activation energy ΔG‡ = 28.3 kcal/mol .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

ConditionMajor ProductQuantum Yield
AerobicSinglet oxygen adductsΦ = 0.32
AnaerobicC-Cl homolysis productsΦ = 0.41

EPR studies confirm radical intermediates stabilized by the pyrazoline ring's conjugated π-system .

Comparative Reactivity Analysis

Reaction TypeRate (vs parent pyrazoline)Activating Groups
Oxidation1.8× faster4-OCH₃ > 4-NO₂ > H
Substitution3.2× faster4-OCH₃ > 4-Cl > H
Reduction0.7× slowerH > 4-OCH₃ > 4-NO₂

The 4-methoxyphenyl group accelerates electrophilic reactions but retards reductions due to steric and electronic factors .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for developing pharmacologically active pyrazole derivatives. Experimental data from controlled studies validate the reaction mechanisms and selectivity patterns described.

Scientific Research Applications

2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes the structural and functional differences between the target compound and its analogues:

Compound Name & Substituents Molecular Weight (g/mol) Key Properties & Bioactivities Reference ID
Target: 2-Chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 328.80 Electrophilic reactivity, NLO potential, V-shaped crystal structure
5a: 2-Chloro-1-[5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-pyrazol-1-yl]ethan-1-one 469.89 Enhanced lipophilicity (Cl substituent), antibacterial activity (not quantified)
M6: (4-Fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-pyrazol-1-yl]methanone 379.35 High electrophilicity (dual NO₂ groups), antioxidant/anti-inflammatory activity (docking score: −9.2 kcal/mol)
Compound 3: 2-Chloro-1-[5-(4-nitrophenyl)-3-phenyl-pyrazol-1-yl]ethan-1-one 371.78 Electron-withdrawing NO₂ group increases NLO response; anticancer potential (EGFR inhibition)
CL-1: 1-[5-(4-chlorophenyl)-3-phenyl-pyrazol-1-yl]-3-(hydrazinyloxy)propan-1-one 385.84 Hydrazinyloxy side chain improves solubility; unconfirmed bioactivity
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-pyrazol-1-yl]ethan-1-one 386.45 Ethoxy and naphthyl groups enhance hydrophobic interactions; studied for breast cancer cell inhibition

Structural and Electronic Comparisons

Substituent Effects on Reactivity :
  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and ethoxy (OC₂H₅) groups (e.g., target compound and Compound 8) reduce electrophilicity but improve solubility and binding affinity to hydrophobic targets .
Crystal Packing and Geometry :
  • The V-shaped geometry of the target compound contrasts with planar analogues like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone, where Cl substituents induce tighter molecular packing .
  • Bulky substituents (e.g., naphthyl in Compound 8) disrupt crystallinity, reducing melting points compared to the target compound .
Antibacterial Activity :
Antioxidant and Anti-inflammatory Potential :
  • Compounds with EWGs (e.g., M6) exhibited superior antioxidant activity in silico, with free radical scavenging scores comparable to ascorbic acid .

Biological Activity

2-Chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, a compound with the CAS number 380196-84-9, is a derivative of pyrazole that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O2C_{18}H_{17}ClN_2O_2 with a molecular weight of 328.79 g/mol. The structure features a chloro group and a methoxyphenyl moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase in several cancer cell lines. This is evidenced by increased levels of cleaved PARP and caspase-3, indicating apoptosis induction while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cytotoxicity : In vitro studies using the MTT assay demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. Notably, one study reported that certain derivatives exhibited higher efficacy than standard treatments like Erlotinib .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer progression, including those related to EGFR and other receptor tyrosine kinases. It has demonstrated dual enzyme inhibition properties, which may enhance its therapeutic efficacy against resistant cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against several human pathogenic bacteria. This broad-spectrum activity suggests potential applications beyond oncology .

Case Study 1: Anticancer Efficacy in Xenograft Models

A xenograft mouse model study indicated that treatment with the compound significantly reduced tumor growth without observable toxicity. The results suggest that it could be a viable candidate for further development in cancer therapy .

Case Study 2: Comparative Analysis with Other Pyrazoline Derivatives

Research comparing various pyrazoline derivatives highlighted that this specific compound exhibited superior cytotoxicity and selectivity towards cancer cells compared to other derivatives tested under similar conditions. This positions it as a lead candidate for further pharmacological exploration .

Research Findings Summary Table

Study Biological Activity Findings
Study 1AnticancerInduced G2/M arrest; increased apoptosis markers (cleaved PARP, caspase-3)
Study 2CytotoxicitySignificant effects on MCF-7 and MDA-MB-231 cell lines; higher efficacy than Erlotinib
Study 3AntimicrobialEffective against multiple pathogenic bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.